BenchChemオンラインストアへようこそ!

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate

Kinase inhibitor scaffold Structure-activity relationship Medicinal chemistry procurement

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate (CAS 2098079-25-3, MF: C₁₁H₁₀N₂O₂S, MW: 234.28 g/mol) is a heterocyclic building block composed of a pyrimidine core substituted at the C6 position by a thiophen-3-yl ring and at C4 by an ethyl carboxylate ester. The compound is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 2098079-25-3
Cat. No. B1484309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate
CAS2098079-25-3
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=NC(=C1)C2=CSC=C2
InChIInChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3
InChIKeyZDTIFRRTUSYAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate (CAS 2098079-25-3): Procurement-Ready Pyrimidine-Thiophene Building Block


Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate (CAS 2098079-25-3, MF: C₁₁H₁₀N₂O₂S, MW: 234.28 g/mol) is a heterocyclic building block composed of a pyrimidine core substituted at the C6 position by a thiophen-3-yl ring and at C4 by an ethyl carboxylate ester [1]. The compound is commercially available at ≥95% purity from multiple suppliers . Its structural framework maps to the pyrimidinyl-thiophene chemotype patented as a kinase modulator scaffold by SGX Pharmaceuticals (US Patent US20070117800) and to the thiophenyl-pyrimidine antibacterial class reported by Fang et al. (2019), establishing prima facie relevance for drug discovery programs targeting kinases and bacterial division [2][3].

Why Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate Cannot Be Substituted by Generic Pyrimidine Analogs


Pyrimidine-thiophene derivatives exhibit strong structure-activity dependence on three variables: the thiophene ring position (2-yl vs. 3-yl) [1], the substituent at the pyrimidine C2 position (H vs. methyl) [1], and the ester moiety (ethyl vs. methyl vs. free acid) [1]. Within the SGX kinase modulator patent, subtle variation at the pyrimidine C4 ester position is predicted to alter lipophilicity and metabolic stability, while shifting the thiophene attachment from C6 to C5 drastically changes the molecular geometry and target engagement profile [1]. The target compound's specific combination—unsubstituted C2, thiophen-3-yl at C6, and ethyl ester at C4—occupies a distinct pharmacophoric niche; procurement of close analogs (e.g., CAS 2098037-95-5 with C2-methyl substitution or CAS 2090955-70-5 with free carboxylic acid) will yield different reactivity, solubility, and biological outcomes .

Quantitative Differentiation Evidence for Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate vs. Closest Analogs


Structural Differentiation from C2-Methyl and Free Acid Analogs Relevant to Kinase Modulator Programs

SGX Pharmaceuticals' pyrimidinyl-thiophene kinase modulator patent (US20070117800) establishes a generic Markush structure wherein kinase inhibitory potency is contingent on R¹–R⁴ substituent identity [1]. In this patent framework, the target compound maps to R¹ = H (at C2), R² = thiophen-3-yl (at C6), and R⁴ = CO₂Et (at C4). Replacement of the ethyl ester with a methyl ester (CAS 2097998-57-5) reduces calculated logP from ~2.1 to ~1.7, while replacement with the free carboxylic acid (CAS 2090955-70-5) introduces a formal negative charge at physiological pH, altering membrane permeability and target binding . Introduction of a C2 methyl group (CAS 2098037-95-5) introduces steric bulk adjacent to the pyrimidine N1/N3 hydrogen-bonding face, which is predicted to perturb kinase hinge-region binding [1].

Kinase inhibitor scaffold Structure-activity relationship Medicinal chemistry procurement

Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution at Pyrimidine C6

Thiophene ring orientation determines the trajectory of the sulfur atom relative to the pyrimidine plane, which can affect π-stacking interactions and sulfur-mediated polar contacts in protein binding sites. The thiophen-3-yl isomer (target compound) positions the sulfur atom meta to the pyrimidine linkage, whereas the thiophen-2-yl isomer (as in CAS 2098038-63-0, ethyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate) places the sulfur ortho to the linkage [1]. In the EGFR inhibitor series reported by An et al. (2022), thiophene positional isomerism contributed to differential selectivity between EGFR T790M mutant and EGFR wild-type, with the lead compound achieving an IC₅₀ of 0.0022 μM against mutant cells and 1730-fold selectivity over wild-type (IC₅₀ 4.5 μM) [2]. While the target compound itself was not tested in this study, the chemotype-level evidence demonstrates that thiophene positional isomerism is a meaningful determinant of biological selectivity.

Regiochemistry Target selectivity Synthetic building block procurement

Thiophene-Pyrimidine Antibacterial Activity: Chemotype Validation via FtsZ Inhibition with Quantitative Benchmarking Against Vancomycin and Methicillin

Fang et al. (2019) demonstrated that a thiophenyl-pyrimidine derivative (compound F20) exhibited antibacterial potency exceeding vancomycin and methicillin against multidrug-resistant Gram-positive strains [1]. Specifically, F20 showed MIC values superior to vancomycin against MRSA and VRE clinical isolates, and its mechanism was confirmed as FtsZ polymerization inhibition with concomitant GTPase activity suppression [1]. The target compound, Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, bears the identical core pharmacophore (thiophene linked to pyrimidine) but with a differentiated substitution pattern (C6-thiophen-3-yl, C4-CO₂Et) that positions it as a non-identical member of this validated antibacterial chemotype [1][2].

Antibacterial discovery FtsZ inhibition MRSA

Kinase Modulator Scaffold Mapping: The Compound Occupies a Specific, Unsubstituted C2 Substitution Niche Within the SGX Pyrimidinyl-Thiophene Patent Space

The SGX Pharmaceuticals patent (US20070117800) explicitly claims pyrimidinyl-thiophene compounds as modulators of FLT3 and c-Abl kinases, targets implicated in acute myeloid leukemia (AML) and chronic myelogenous leukemia (CML), respectively [1]. Within the patent's generic Formula (I), substituent R¹ (at pyrimidine C2) is defined as H, halogen, OR⁵, (CH₂)ₙNR⁶R⁷, C(X¹)R⁸, S(O)wR⁹, CN, NO₂, CF₃, or substituted/unsubstituted alkyl/heteroalkyl/cycloalkyl/heterocycloalkyl/aryl/heteroaryl [1]. The target compound, with R¹ = H, represents the minimal, unadorned scaffold that preserves the pyrimidine N1/N3 hydrogen-bonding face for kinase hinge-region engagement [1]. Analogs bearing C2-methyl (CAS 2098037-95-5) or C2-aryl substituents introduce steric and electronic perturbations that may shift kinase selectivity profiles away from the FLT3/c-Abl targets [1].

FLT3 kinase c-Abl kinase Patent scaffold differentiation

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate: Priority Procurement Scenarios Supported by Evidence


Kinase Inhibitor Hit-to-Lead and Scaffold-Hopping Programs Targeting FLT3 or c-Abl

Medicinal chemistry teams prosecuting FLT3- or c-Abl-driven malignancies can procure the target compound as a C2-unsubstituted pyrimidinyl-thiophene scaffold for hinge-region SAR exploration. As established in SGX patent US20070117800, compounds within this generic formula modulate FLT3 and c-Abl activity, and the absence of a C2 substituent preserves unobstructed access to the kinase hinge hydrogen-bonding network [1]. Unlike C2-methyl analogs (CAS 2098037-95-5), the target compound allows systematic introduction of C2 substituents as a deliberate SAR strategy rather than as a pre-existing steric constraint.

Antibacterial FtsZ Inhibitor Lead Expansion Based on the Thiophene-Pyrimidine Pharmacophore

The validated antibacterial activity of thiophenyl-pyrimidine derivatives against MRSA and VRE, with potency exceeding vancomycin [1], supports procurement of the target compound for FtsZ-targeted antibacterial SAR. The C6-thiophen-3-yl and C4-ethyl ester substitution pattern of the target compound represents an underexplored region of chemical space within this pharmacophore, offering opportunities to expand structure-activity relationships beyond the published F20 compound series.

Synthetic Intermediate for Diversified Pyrimidine Libraries via C2 Functionalization and Ester Hydrolysis

The target compound's C2-H position enables direct electrophilic substitution or metalation/functionalization, while the C4 ethyl ester can be hydrolyzed to the carboxylic acid (CAS 2090955-70-5) for amide coupling or decarboxylative functionalization [1]. This dual reactivity, combined with the regioisomerically defined thiophen-3-yl attachment, makes the compound a versatile intermediate for generating diverse screening libraries that specifically probe the biological consequences of thiophene positional isomerism, as highlighted by the EGFR inhibitor selectivity data [2].

Computational Chemistry and Pharmacophore Modeling: Regioisomeric Probe for Virtual Screening Validation

Computational chemists can use the target compound as a thiophen-3-yl regioisomeric probe to validate pharmacophore models and docking poses that distinguish between thiophen-2-yl and thiophen-3-yl binding modes. The 1730-fold EGFR mutant selectivity observed for thiophene-containing pyrimidines [1] underscores the need for regioisomerically defined physical compounds to validate computational predictions, as in silico models trained only on thiophen-2-yl data may fail to recapitulate thiophen-3-yl binding geometries.

Quote Request

Request a Quote for Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.